molecular formula C8H8N2OS B2965198 5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile CAS No. 327066-20-6

5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile

Cat. No. B2965198
CAS RN: 327066-20-6
M. Wt: 180.23
InChI Key: QEDQQHKOQMBSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile” is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile” is represented by the linear formula C8H8N2OS . Further details about its structure are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile” are not fully detailed in the search results. It is known that it has a molecular weight of 180.23 , but more research is needed to provide a comprehensive analysis of its physical and chemical properties.

Scientific Research Applications

Antitumor Applications

5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile has been explored for its potential antitumor properties. Khalifa and Algothami (2020) synthesized novel targets of 2-aminothiophene derivatives, including 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile, using Gewald methodology. These compounds exhibited antitumor activities against hepatocellular carcinoma and mammary gland breast cancer cell lines, showing promising results as potential antitumor agents (Khalifa & Algothami, 2020).

Chemical Synthesis and Transformation

In chemical synthesis, Abdelrazek and Ead (1988) transformed α-Cyano-β-thiocyanatomethyl cinnamonitrile into 5-acetyl-2-amino-4-phenylthiophen-3-carbonitrile, showcasing the versatility of this compound in various chemical reactions (Abdelrazek & Ead, 1988).

Biological Activity and Cytotoxicity Studies

Al-Adiwish et al. (2017) explored the biological activity and cytotoxicity of 5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile derivatives. They synthesized new pyrazolo [5, 1-c] [1, 2, 4] triazines from 5-Aminopyrazole, examining their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (MCF7) (Al-Adiwish et al., 2017).

Corrosion Inhibition

Verma et al. (2015) investigated the use of 5-(phenylthio)-3H-pyrrole-4-carbonitriles, related to 5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile, as corrosion inhibitors for mild steel in acidic conditions. These compounds showed significant inhibition efficiency, indicating their potential as corrosion inhibitors (Verma et al., 2015).

Synthesis of Heterocycles and Fluorescence Properties

Guo Pusheng (2009) conducted a study on the synthesis and characterization of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, investigating its novel fluorescence properties. This work highlights the potential of this compound in developing new materials with unique optical properties (Guo Pusheng, 2009).

Safety And Hazards

The safety and hazards associated with “5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile” are not detailed in the search results. It is mentioned that it is for research use only and not intended for diagnostic or therapeutic use . More research is needed to provide a comprehensive analysis of its safety and hazards.

properties

IUPAC Name

5-acetyl-2-amino-4-methylthiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-4-6(3-9)8(10)12-7(4)5(2)11/h10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDQQHKOQMBSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-amino-4-methylthiophene-3-carbonitrile

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